![molecular formula C19H29N3O4 B1639345 (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Val-Phe is a peptide.
Scientific Research Applications
Synthesis and Structural Analysis
Optical Resolution Techniques : The compound has been synthesized through various methods, including optical resolution. For instance, Shiraiwa et al. (2003) described the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a similar compound, via optical resolution using specific resolving agents to achieve high yields and optical purities of 90-97% (Shiraiwa et al., 2003).
Facile Synthesis Approaches : Research by Ishibuchi et al. (1992) on the facile synthesis of similar amino acids, highlights stereoselective preparation techniques using previously reported chiral synthons (Ishibuchi et al., 1992).
Computational Peptidology : Flores-Holguín et al. (2019) conducted computational studies on new antifungal tripeptides, which includes compounds structurally similar to the specified amino acid. This study provided insights into the molecular properties and reactivity descriptors, aiding drug design processes (Flores-Holguín et al., 2019).
Chemical Reactions and Properties
Thermodynamic Properties : A study by Pal and Chauhan (2011) explored the thermodynamic properties of amino acids, including 2-amino-3-phenylpropanoic acid, in various aqueous solutions. This research offers insights into the stabilization mechanisms of proteins and the type of interactions in ternary mixtures (Pal & Chauhan, 2011).
Peptide Interactions : Yan et al. (2010) investigated the interactions of glycyl dipeptides, including compounds structurally related to the specified amino acid, with sodium dodecyl sulfate in aqueous solution. The study used volumetric, conductometric, and fluorescence methods, offering a comprehensive understanding of these interactions (Yan et al., 2010).
Applications in Drug Synthesis
HIV Protease Inhibitors : Shibata et al. (1998) achieved the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. This research underscores the importance of such compounds in the development of critical therapeutic agents (Shibata et al., 1998).
Structural Analysis in Drug Design : Nakamura et al. (1976) conducted X-ray structure determination of a similar amino acid, emphasizing its significance in understanding the structure and function of pharmacologically active compounds (Nakamura et al., 1976).
properties
Product Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
---|---|
Molecular Formula |
C19H29N3O4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H29N3O4/c1-11(2)15(20)17(23)22-16(12(3)4)18(24)21-14(19(25)26)10-13-8-6-5-7-9-13/h5-9,11-12,14-16H,10,20H2,1-4H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-,16-/m0/s1 |
InChI Key |
XNLUVJPMPAZHCY-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
sequence |
VVF |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.